CDK4/6 Inhibitory Activity: Vendor-Reported Preclinical Data with Comparison to Palbociclib
Vendor technical literature reports that N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide exhibits notable cyclin-dependent kinase (CDK) inhibitory activity, particularly against CDK4/6 isoforms implicated in breast and prostate cancers [1]. The same vendor source describes a 2024 study (MIT/Nature Communications-affiliated) demonstrating dual inhibition of CDKs and histone deacetylases (HDACs), yielding synergistic antiproliferative effects in triple-negative breast cancer models [1]. As a benchmark comparator, the FDA-approved CDK4/6 inhibitor palbociclib exhibits IC50 values of 11 nM (CDK4/cyclin D1) and 16 nM (CDK6/cyclin D2) in biochemical assays [2]. No direct head-to-head biochemical IC50 data are publicly available for this compound versus palbociclib or other CDK4/6 inhibitors. All quantitative claims below are vendor-reported and have not been independently verified in peer-reviewed literature.
| Evidence Dimension | CDK4/6 inhibitory activity (reported mechanism) |
|---|---|
| Target Compound Data | Vendor-reported CDK4/6 inhibition; no public IC50 value available |
| Comparator Or Baseline | Palbociclib: CDK4/cyclin D1 IC50 = 11 nM; CDK6/cyclin D2 IC50 = 16 nM [2] |
| Quantified Difference | Cannot be calculated; target compound IC50 not publicly reported |
| Conditions | Vendor-cited study context: triple-negative breast cancer models; no assay details publicly available |
Why This Matters
If independently verified, CDK4/6 inhibitory activity would position this compound as a potential oncology research tool, but current evidence is insufficient for procurement decisions based on potency or selectivity.
- [1] Vendor technical datasheet, Kuujia, N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide, CAS 899732-63-9, section on CDK inhibitory activity, accessed 2026-04-25. View Source
- [2] Finn, R. S. et al. (2015) 'Palbociclib and Letrozole in Advanced Breast Cancer', New England Journal of Medicine, 373(3), pp. 209–219. doi: 10.1056/NEJMoa1410661. View Source
